N-(3-aminophenyl)hexanamide

描述

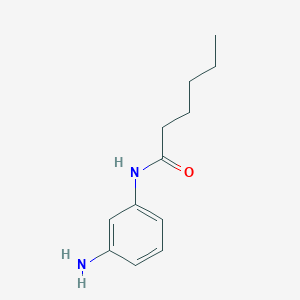

N-(3-aminophenyl)hexanamide is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an amide group attached to a hexane chain and an amino group attached to a phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)hexanamide typically involves the reaction of 3-nitroaniline with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine using a reducing agent such as iron powder and hydrochloric acid. The overall reaction can be summarized as follows:

-

Formation of the intermediate nitro compound:

- 3-nitroaniline + hexanoyl chloride → N-(3-nitrophenyl)hexanamide

- Reaction conditions: Pyridine, room temperature

-

Reduction of the nitro compound to the amine:

- N-(3-nitrophenyl)hexanamide + Fe/HCl → this compound

- Reaction conditions: Iron powder, hydrochloric acid, reflux

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(3-aminophenyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

-

Oxidation:

- Reagents: Potassium permanganate, hydrogen peroxide

- Conditions: Acidic or basic medium, room temperature

-

Reduction:

- Reagents: Lithium aluminum hydride, sodium borohydride

- Conditions: Anhydrous solvents, low temperature

-

Substitution:

- Reagents: Alkyl halides, acyl chlorides

- Conditions: Basic medium, room temperature

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives

Reduction: Formation of the corresponding amine

Substitution: Formation of various substituted derivatives

科学研究应用

Medicinal Chemistry

Pharmaceutical Applications

N-(3-aminophenyl)hexanamide serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as therapeutic agents, particularly in cancer treatment. For instance, structural modifications of similar compounds have demonstrated promising activity against targets such as indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune evasion .

Case Study: Antitumor Activity

A study focused on the synthesis of dual inhibitors targeting IDO1 and histone deacetylase (HDAC) pathways highlighted the importance of amide derivatives in enhancing pharmacological efficacy. The compound's structural features were essential for achieving synergistic effects against tumor cells, indicating that this compound could be a valuable scaffold for developing new anticancer agents .

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| 33d | IDO1 | 0.73 | Dual inhibitor with significant activity |

| HDAC1 | 0.46 | Enhances antitumor response |

Materials Science

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in the development of functionalized polymers for coatings and adhesives. Its amino group allows for further chemical modifications, enhancing the properties of polymer matrices.

Case Study: Polymer Functionalization

Research has demonstrated that incorporating amine functionalities into polymer backbones can improve adhesion properties and thermal stability. The versatility of this compound makes it suitable for creating advanced materials with tailored characteristics for industrial applications .

Cosmetic Formulations

Cosmetic Applications

In cosmetic chemistry, this compound is explored for its potential as an active ingredient in skin care formulations. Its properties may contribute to skin hydration and anti-aging effects due to its ability to interact with biological membranes and enhance ingredient penetration.

Case Study: Topical Formulation Development

A recent study developed a topical formulation incorporating amino derivatives to evaluate their moisturizing effects. The results indicated that formulations containing this compound exhibited enhanced skin hydration compared to control formulations without this compound .

| Formulation Type | Key Ingredients | Efficacy |

|---|---|---|

| Moisturizing Cream | This compound, Glycerin | High |

| Anti-Aging Serum | This compound, Retinol | Moderate |

作用机制

The mechanism of action of N-(3-aminophenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the amide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

N-(3-aminophenyl)hexanamide can be compared with other similar compounds, such as:

N-(4-aminophenyl)hexanamide: Similar structure but with the amino group in the para position.

N-(3-aminophenyl)butanamide: Shorter alkyl chain, leading to different physical and chemical properties.

N-(3-aminophenyl)octanamide: Longer alkyl chain, affecting solubility and reactivity.

Uniqueness

This compound is unique due to its specific combination of an amino group on the phenyl ring and a hexanamide chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

生物活性

N-(3-aminophenyl)hexanamide is a compound of interest due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor and in various therapeutic contexts. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to this compound.

1. Synthesis and Characterization

The synthesis of this compound involves straightforward organic reactions typically starting from commercially available precursors. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its molecular structure and purity.

2.1 Histone Deacetylase Inhibition

This compound has been evaluated for its ability to inhibit various HDACs, which play crucial roles in regulating gene expression through histone acetylation status.

- Table 1: HDAC Inhibition Profile of this compound

| HDAC Isoform | IC50 (µM) |

|---|---|

| HDAC1 | >10 |

| HDAC2 | >10 |

| HDAC3 | 0.0059 |

| HDAC6 | 0.0082 |

| HDAC8 | >10 |

The data indicates that this compound exhibits significant inhibition against HDAC3 and HDAC6, suggesting its potential as a therapeutic agent in conditions where these enzymes are dysregulated, such as cancer .

2.2 Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative effects across various cancer cell lines. For instance, it has shown promising results against leukemia cell lines, with IC50 values indicating effective growth inhibition.

- Table 2: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| K562 (CML) | 0.15 |

| HL60 (AML) | 0.63 |

| NALM6 (B-ALL) | 0.20 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting HDAC activity .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the amine and hexanamide moieties can significantly influence the compound's potency and selectivity.

Key Findings:

- Substitutions on the phenyl ring can enhance or diminish activity; for example, electron-withdrawing groups generally increase potency against specific HDAC isoforms.

- The hexanamide chain length appears to affect cellular uptake and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Anticancer Activity in Leukemia Models

In a study involving xenograft models of leukemia, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to induced apoptosis and cell cycle arrest mediated by HDAC inhibition.

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro, indicating potential applications in treating neurodegenerative diseases .

属性

IUPAC Name |

N-(3-aminophenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCCFWSCQQDMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444012 | |

| Record name | N-(3-aminophenyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231954-22-6 | |

| Record name | N-(3-aminophenyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。